molecular formula C3H7N<br>C3H7N<br>CH2CHCH2NH2 B3423537 Allylamine CAS No. 30551-89-4

Allylamine

Cat. No. B3423537
CAS RN: 30551-89-4
M. Wt: 57.09 g/mol
InChI Key: VVJKKWFAADXIJK-UHFFFAOYSA-N
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Description

Allylamine is an organic compound with the formula C3H5NH2 . It is the simplest stable unsaturated amine . Allylamine is a colorless liquid with a strong ammonia odor . It is highly reactive, combining the reactivity of amines with the unsaturation of the allyl group .


Synthesis Analysis

Allylamine can be produced by treating allyl chloride with ammonia followed by distillation . A simple, new, and solvent-free route to the regioselective and stereoselective synthesis of (E)- and (Z)-allylamines has been achieved by the reaction of Baylis–Hillman acetates with various nitrogen nucleophiles in the presence of 1,8-diazabicyclo (5.4.0)undec-7-ene (DBU) .


Molecular Structure Analysis

The chemical formula for Allylamine is C3H7N . The ALLYLAMINE molecule contains a total of 10 bonds. There are 3 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

Allylamine is highly reactive, combining the reactivity of amines with the unsaturation of the allyl group . Reaction with halogens, for example, gives the corresponding halogenated propylamine in high yield .


Physical And Chemical Properties Analysis

Allylamine is a colorless liquid with a sharp odor that resembles Ammonia . It has high solubility in water . The molar mass of this substance is 57.09 g/mol . It has the specific gravity of 0.761 .

Scientific Research Applications

Antifungal Agents

Allylamines, such as naftifine and terbinafine, are used as antifungal agents. They exhibit their activity on the fungal cell membrane . These synthetic compounds specifically inhibit squalene epoxidase, a key enzyme in fungal sterol biosynthesis . This results in a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions . Damage to ergosterol results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .

Treatment of Dermatophyte Infections

The pharmaceutical preparations and clinical uses of allylamines are mainly in dermatophyte infections . Dermatophytes are a type of fungi that cause infections of the skin, hair, and nails. Allylamines are effective in treating these infections due to their ability to disrupt the fungal cell membrane .

Use in Combination Therapies

Allylamines can be used in combination with traditional drugs to enhance their antifungal effect . This approach can be particularly useful in cases where the fungi have developed resistance against azole antifungals .

Research on Ergosterol Biosynthesis

Allylamines have been used in detailed investigations concerning the mechanism of action of the allylamines, including much basic research on the biochemistry of ergosterol biosynthesis in pathogenic fungi . This research is crucial for understanding the pathogenesis of fungal infections and the identification of improved therapies .

Treatment of Fungal Infections in Immune-Compromised Individuals

Fungal infections are a serious health problem, especially in people with weakened immune systems . Allylamines, due to their unique mechanism of action, can be used to treat these infections .

Development of New Antifungal Drugs

The unique mechanism of action of allylamines provides a basis for the development of new antifungal drugs . The urgent need includes the development of alternative drugs that are more efficient and tolerant than those traditional already in use .

Safety and Hazards

Allylamine is highly flammable and is a serious fire hazard . It is toxic if swallowed, causes severe skin burns and eye damage, and is fatal in contact with skin or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and not get in eyes, on skin, or on clothing .

Future Directions

With potent and selective inhibition of squalene epoxidase, broad antifungal activity, significant accumulation in skin layers, and direct impact on fungal cell membranes, allylamines and benzylamines remain agents of choice for several fungal infections of the skin . There is still a critical need for new antifungal agents to treat life-threatening invasive mycoses .

properties

IUPAC Name

prop-2-en-1-amine
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InChI

InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2
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InChI Key

VVJKKWFAADXIJK-UHFFFAOYSA-N
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Canonical SMILES

C=CCN
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Molecular Formula

C3H7N, Array
Record name ALLYLAMINE
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Related CAS

30551-89-4
Record name Poly(allylamine)
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DSSTOX Substance ID

DTXSID8024440
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Molecular Weight

57.09 g/mol
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Physical Description

Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C
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Flash Point

-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c.
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Solubility

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible
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Density

0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3
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Mechanism of Action

Aortic smooth muscle cells (SMC) modulate from a contractile to a proliferative phenotype upon subchronic exposure to allylamine. The present studies were designed to determine if this phenotypic modulation is associated with alterations in the metabolism of membrane phosphoinositides. (32)P incorporation into phosphatidylinositol 4-phosphate (PIP), phosphatidylinositol 4,5-bisphosphate (PIP2), and phosphatidic acid (PA) was lower by 31, 35, and 22%, respectively, in SMC from allylamine-treated animals relative to controls. In contrast, incorporation of (3)H-myoinositol into inositol phosphates did not differ in allylamine cells relative to control cells. Exposure to dibutyryl (db) cAMP (0.2 mM) and theophylline (0.1 mM) reduced (32)P incorporation into PIP and PIP2 in SMC from both experimental groups. Under these conditions, a decrease in (3)H-myoinositol incorporation into inositol 1-phosphate was only observed in allylamine cells. The effects of db cAMP and theophylline in allylamine and control SMC correlated with a marked decrease in cellular proliferation. These results suggest that alterations in phosphoinositide synthesis and/or degradation contribute to the enhanced proliferation of SMC induced by allylamine. To further examine this concept, the effects of agents which modulate protein kinase C (PKC) activity were evaluated. Sphingosine (125-500 ng/mL), a PKC inhibitor, decreased SMC proliferation in allylamine, but not control cells. 12-O-Tetradecanoylphorbol-13-acetate (1-100 ng/mL), a PKC agonist, stimulated proliferation in control cells, but inhibited proliferation in cells from allylamine-treated animals. /The authors/ conclude that allylamine-induced phenotypic modulation of SMC is associated with alterations in phosphoinositide metabolism., Absorption spectra showed that allylamine formed a complex with pyridoxal phosphate in soln at ph 5.2, 7.4 and 8.0. At 1x10-2 M, allylamine inhibited activity of serum glutamic-oxalacetic transaminase by 22.5%, and at 1x10-4 M it inhibited serum glutamic-pyruvic transaminase by 13.2%. It inhibited activity of serum enzymes in vitro at same concn as isonicotinic acid hydrazide. IV injection of 60 mg/kg into rats decreased activities of hepatic glutamic-oxalacetic transaminase and glutamic-pyruvic transaminase by about 50%, when these levels were determined about 5 min after injection.
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Product Name

Allylamine

Color/Form

Colorless to light yellow liquid

CAS RN

107-11-9
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Melting Point

-126 °F (NTP, 1992), -88.2 °C, -88 °C
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Record name ALLYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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